6-(Trifluoromethoxy)nicotinaldehyde
Overview
Description
6-(Trifluoromethoxy)nicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of nicotinaldehyde with trifluoromethyl triflate, which serves as the source of the trifluoromethoxy group . The reaction conditions often include the use of a base and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-(Trifluoromethoxy)nicotinaldehyde may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-(Trifluoromethoxy)nicotinic acid.
Reduction: 6-(Trifluoromethoxy)nicotinyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethoxy)nicotinaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(Trifluoromethyl)pyridine-3-carboxaldehyde: Another related compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
6-(Trifluoromethoxy)nicotinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to similar compounds with trifluoromethyl groups .
Biological Activity
6-(Trifluoromethoxy)nicotinaldehyde, with the chemical formula C₇H₄F₃NO and a molecular weight of 175.11 g/mol, is a pyridine derivative notable for its trifluoromethoxy group at the sixth position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily stems from its interactions with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes. This feature is crucial for its potential to modulate enzyme activities and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition: It has been suggested that similar compounds can inhibit enzymes such as cyclooxygenases (COX), which play significant roles in inflammatory processes.
- Antimicrobial Properties: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, hinting at potential efficacy against various pathogens .
Toxicological Profile
Toxicological assessments have indicated that this compound may cause skin irritation and respiratory issues upon inhalation or ingestion. Therefore, handling precautions are necessary in laboratory settings.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-(Trifluoromethyl)nicotinamide | 386715-35-1 | 0.85 |
6-(Trifluoromethyl)nicotinic acid | 231291-22-8 | 0.84 |
5-Methyl-2-(trifluoromethyl)pyridine | 1620-71-9 | 0.85 |
3-(Trifluoromethyl)isonicotinaldehyde | 1060801-92-4 | 0.73 |
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 944904-45-4 | 0.78 |
The similarity index indicates the degree of structural resemblance, which correlates with comparable biological activities observed in these compounds.
Antimicrobial Activity
Research has shown that several trifluoromethyl-substituted pyridine derivatives exhibit significant antimicrobial properties. For instance, studies involving related compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar capabilities .
In Vivo Efficacy
In vivo studies on related trifluoromethylpyridine analogs have highlighted their enhanced efficacy against infectious agents like Mycobacterium tuberculosis. These studies suggest that modifications in the pyridine structure can lead to improved pharmacological profiles, indicating a potential pathway for developing new therapeutics based on the structure of this compound .
Properties
IUPAC Name |
6-(trifluoromethoxy)pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-5(4-12)3-11-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXYDLSHMGUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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